molecular formula C9H15N3 B13001289 3-(3-Methyl-1H-pyrazol-4-yl)piperidine

3-(3-Methyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B13001289
M. Wt: 165.24 g/mol
InChI Key: MKBURSHOZZERAQ-UHFFFAOYSA-N
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Description

3-(3-Methyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features a pyrazole ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1H-pyrazol-4-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with piperidine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1H-pyrazol-4-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methyl-1H-pyrazol-4-yl)piperidine is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-(5-methyl-1H-pyrazol-4-yl)piperidine

InChI

InChI=1S/C9H15N3/c1-7-9(6-11-12-7)8-3-2-4-10-5-8/h6,8,10H,2-5H2,1H3,(H,11,12)

InChI Key

MKBURSHOZZERAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)C2CCCNC2

Origin of Product

United States

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